
カンナビシクロル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cannabicyclol is a non-psychoactive cannabinoid found in the Cannabis sativa plant. It is formed through the oxidation of cannabichromene, influenced by factors such as heat and ultraviolet light . Unlike more well-known cannabinoids like tetrahydrocannabinol and cannabidiol, cannabicyclol has not been extensively studied, but it is gaining attention for its potential therapeutic applications.
科学的研究の応用
Cannabicyclol has shown potential in various scientific research applications:
作用機序
Mode of Action
It is known that cannabinoids, including cbl, can exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells by inducing or inhibiting various signaling cascades .
Biochemical Pathways
CBL is a degradation product of cannabichromene (CBC), formed through natural irradiation or under acidic conditions Cannabinoids are known to modulate many physiological and pathological processes .
Pharmacokinetics
It is suggested that due to the relatively rapid metabolism of cannabigerol (a related cannabinoid), the pharmacokinetics of cbl might be similar .
Result of Action
It is suggested that cbl may have anti-inflammatory and anti-proliferative properties .
Action Environment
Environmental and agronomic factors can significantly influence the chemical composition and biological activity of cannabis extracts, including CBL . Factors such as temperature, humidity, light intensity, and soil composition can lead to significant alterations in the levels of cannabinoids, terpenes, and other bioactive compounds present in the plant .
準備方法
Synthetic Routes and Reaction Conditions: Cannabicyclol can be synthesized from cannabichromene through a photochemical reaction. This process involves the exposure of cannabichromene to ultraviolet light, which induces a 2+2 photocyclization reaction, resulting in the formation of cannabicyclol .
Industrial Production Methods: Industrial production of cannabicyclol is not well-documented, likely due to its relatively recent emergence as a compound of interest. the synthesis process would likely involve large-scale photochemical reactors to ensure efficient conversion of cannabichromene to cannabicyclol.
化学反応の分析
Types of Reactions: Cannabicyclol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cannabicyclol can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Oxidation of cannabicyclol can lead to the formation of cannabicyclolic acid.
Reduction: Reduction reactions typically yield hydrogenated derivatives of cannabicyclol.
Substitution: Halogenation reactions produce halogenated derivatives of cannabicyclol.
類似化合物との比較
Cannabichromene: The precursor to cannabicyclol, known for its anti-inflammatory and analgesic properties.
Cannabidiol: A well-known non-psychoactive cannabinoid with a wide range of therapeutic applications.
Tetrahydrocannabinol: The primary psychoactive component of cannabis, known for its psychoactive effects.
Uniqueness: Cannabicyclol is unique due to its formation through photochemical reactions and its non-psychoactive nature. Unlike tetrahydrocannabinol, it does not produce psychoactive effects, making it a safer alternative for therapeutic applications. Additionally, its potential anti-inflammatory and analgesic properties make it a promising candidate for further research and development .
特性
CAS番号 |
21366-63-2 |
|---|---|
分子式 |
C21H30O2 |
分子量 |
314.5 g/mol |
IUPAC名 |
(1R,9R,12S,14R)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-13-11-15(22)17-16(12-13)23-21(4)10-9-14-18(21)19(17)20(14,2)3/h11-12,14,18-19,22H,5-10H2,1-4H3/t14-,18+,19+,21+/m0/s1 |
InChIキー |
IGHTZQUIFGUJTG-QSMXQIJUSA-N |
SMILES |
CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O |
異性体SMILES |
CCCCCC1=CC(=C2[C@@H]3[C@H]4[C@@H](C3(C)C)CC[C@]4(OC2=C1)C)O |
正規SMILES |
CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O |
同義語 |
cannabicyclol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


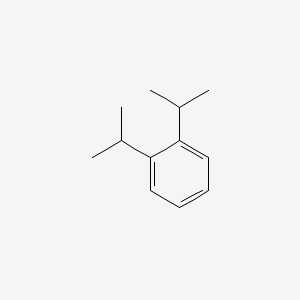
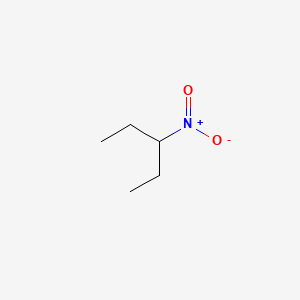

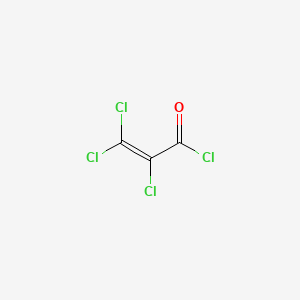
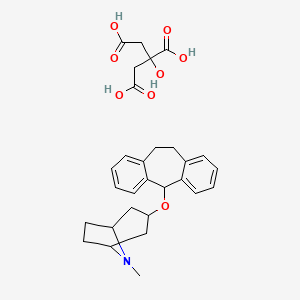
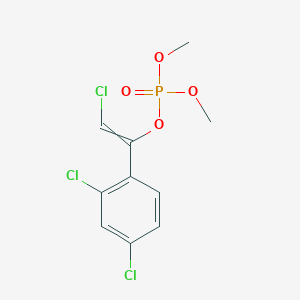
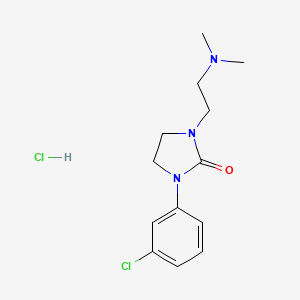
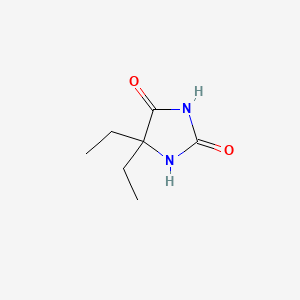
![METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B1214311.png)
![(2S,4R,5R,8R,9S,11R)-2-[[(2R,6R)-4-cyclopropyl-6-methylmorpholin-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1214314.png)
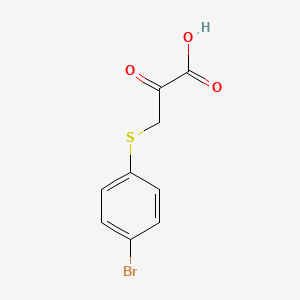

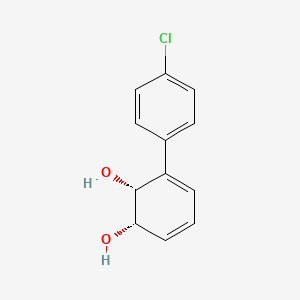
![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1214319.png)
